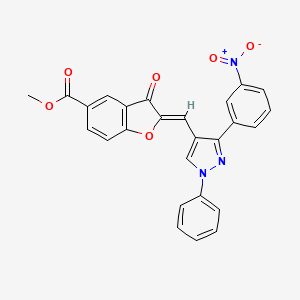

(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Description

The compound “(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate” is a structurally complex molecule featuring a benzofuran core fused with a pyrazole ring and a 3-nitrophenyl substituent. The Z-configuration of the methylene group at the 2-position of the benzofuran moiety is critical for its stereoelectronic properties. Its crystal structure, likely determined via X-ray diffraction and refined using programs like SHELXL , would exhibit anisotropic displacement parameters and hydrogen-bonding patterns critical for stability and intermolecular interactions .

Properties

IUPAC Name |

methyl (2Z)-2-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O6/c1-34-26(31)17-10-11-22-21(13-17)25(30)23(35-22)14-18-15-28(19-7-3-2-4-8-19)27-24(18)16-6-5-9-20(12-16)29(32)33/h2-15H,1H3/b23-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZYIEUNADLJLD-UCQKPKSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)/C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, have been shown to inhibit the human monoamine oxidase (hmao) a and b isoforms. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters.

Mode of Action

Based on its structural similarity to other nitrophenyl compounds, it may interact with its target through a reductive electron transfer mechanism. This involves the nitro group of the compound accepting an electron while the target molecule is oxidized.

Biochemical Pathways

This can lead to changes in mood, behavior, and other neurological functions.

Pharmacokinetics

Similar compounds, such as 2-(3-nitrophenyl)acetic acid, have been shown to interact with penicillin g acylase in escherichia coli. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Biological Activity

(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula and a molecular weight of approximately 447.4 g/mol. The structure features multiple functional groups, including a pyrazole moiety, which is known for its diverse biological activities.

Synthesis Methodology

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:

- Formation of the Pyrazole Ring : Utilizing 3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde as a precursor.

- Condensation Reaction : The formation of the methylene bridge through condensation with appropriate aldehydes.

- Cyclization : This step often involves cyclization to form the benzofuran structure, enhancing the compound's biological profile.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL .

| Bacteria Species | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.02 | 0.04 |

| Escherichia coli | 0.03 | 0.06 |

| Pseudomonas aeruginosa | 0.05 | 0.10 |

Anticancer Properties

The anticancer potential of pyrazole derivatives has been well-documented:

- Case Study : One study reported that compounds similar to the target molecule exhibited cytotoxic effects against various cancer cell lines, including MCF7 and HEPG2, with GI50 values ranging from 0.49 to 48.0 μM .

| Cancer Cell Line | GI50 (μM) |

|---|---|

| MCF7 | 0.49 |

| HEPG2 | 1.20 |

| DLD1 | 2.58 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory assays:

- Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

However, the absence of a thiazine ring (as in piroxicam) could reduce cyclooxygenase (COX) inhibition, shifting its mechanism toward non-COX targets.

Hydrogen Bonding and Crystal Packing

The compound’s nitro and carbonyl groups likely participate in hydrogen-bonding networks, as described by Bernstein et al. . Such interactions influence crystal packing and stability, distinguishing it from simpler pyrazole derivatives lacking extended conjugation.

Methodological Comparisons

- Structure Determination : The target compound’s geometry would rely on SHELX-based refinement (e.g., SHELXL for anisotropic displacement parameters) , whereas piroxicam analogs emphasize docking studies for target interaction analysis .

- Software Tools : WinGX and ORTEP for Windows could visualize its anisotropic displacement parameters, similar to methodologies for small-molecule crystallography .

Research Implications

Future work should prioritize synthesis, in vitro antiviral assays, and comparative docking studies to elucidate its mechanism relative to established analogs.

Q & A

Q. How can crystallographic data resolve stereochemical ambiguities in analogs?

- Procedure :

- Single-crystal growth : Use slow evaporation (CHCl₃/hexane, 1:2) to obtain diffraction-quality crystals .

- Data refinement : Apply SHELXL for structure solution; validate Z/E configuration using torsion angles and Patterson maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.